molecular formula C13H10BrN5O B4994901 6-bromo-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

6-bromo-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No. B4994901
M. Wt: 332.16 g/mol
InChI Key: TZZDTGRBZDYDTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential applications in the development of new drugs and treatment methods for various diseases.

Mechanism of Action

The mechanism of action of 6-bromo-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves the inhibition of various signaling pathways involved in the growth and survival of cancer cells, inflammation, and neurological disorders. This compound inhibits the activity of protein kinases such as AKT, ERK, and JNK, which are involved in the regulation of cell growth, survival, and apoptosis. It also inhibits the activity of transcription factors such as NF-κB, which are involved in the regulation of inflammatory responses. Furthermore, it has been shown to modulate the activity of ion channels and receptors in the brain, which are involved in the regulation of synaptic transmission and neuronal excitability.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific disease or condition being targeted. In cancer cells, this compound induces apoptosis and inhibits angiogenesis, leading to the inhibition of tumor growth. In inflammatory cells, it inhibits the production of pro-inflammatory cytokines, leading to the reduction of inflammation. In the brain, it reduces oxidative stress and inflammation, leading to the protection of neurons and the improvement of cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 6-bromo-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide in lab experiments include its high potency, selectivity, and low toxicity. This compound has been shown to be effective in inhibiting various signaling pathways involved in the growth and survival of cancer cells, inflammation, and neurological disorders. However, the limitations of using this compound in lab experiments include its high cost and limited availability. Furthermore, the specific conditions required for the synthesis and purification of this compound may limit its use in certain lab settings.

Future Directions

There are several future directions for the study of 6-bromo-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide. One direction is to further investigate its potential applications in the treatment of cancer, inflammation, and neurological disorders. Another direction is to explore its mechanism of action in more detail, including its effects on specific signaling pathways and cellular processes. Furthermore, the development of more efficient synthesis and purification methods for this compound may increase its availability and reduce its cost, making it more accessible for scientific research.

Synthesis Methods

The synthesis of 6-bromo-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves the reaction of 6-bromo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid with 3-aminomethylpyridine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in an inert solvent such as dimethylformamide (DMF) or dimethylacetamide (DMA) at room temperature. The resulting product is then purified by column chromatography to obtain this compound in high yield and purity.

Scientific Research Applications

6-bromo-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been extensively studied for its potential applications in the development of new drugs and treatment methods for various diseases. This compound has shown promising results in the treatment of cancer, inflammation, and neurological disorders. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

6-bromo-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN5O/c14-10-7-16-12-4-11(18-19(12)8-10)13(20)17-6-9-2-1-3-15-5-9/h1-5,7-8H,6H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZDTGRBZDYDTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=NN3C=C(C=NC3=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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